1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(cyclopropylamino)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9(12-8-3-4-8)7-11(10(14)15)5-1-2-6-11/h8H,1-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGXRCJLUXOFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopropylamine with cyclopentanone, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid:
Functional Group and Physicochemical Comparisons
- Carboxylic Acid vs. Amide Functionality : Unlike cyprosulphamide (a benzamide derivative with agrochemical applications ), the target compound retains a free carboxylic acid group, which enhances hydrogen-bonding capacity and acidity (pKa ~4–5).
- Carbamoyl Group Impact : The cyclopropylcarbamoyl group introduces steric bulk and polarity, which may hinder membrane permeability but enhance target binding in biological systems. This contrasts with 1-(cyclopropylmethyl)cyclopentane-1-carboxylic acid (), which lacks the carbamoyl group and is more lipophilic .
Biological Activity
1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid, with the CAS number 854137-66-9, is a compound of growing interest in the fields of chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 211.26 g/mol
The compound features a cyclopropyl group attached to a carbamoyl moiety and a cyclopentane ring with a carboxylic acid functional group, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis typically involves the reaction of cyclopropylamine with cyclopentanone, followed by carboxylation using bases such as sodium hydroxide or potassium carbonate. This method allows for the formation of the desired product through controlled reaction conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The cyclopropylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to either inhibition or activation of specific enzymatic pathways.
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The specific mechanisms are yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
- Cancer Research : There is ongoing research into the compound's effects on cancer cell lines. Initial findings suggest that it may induce apoptosis in specific cancer types, although further studies are necessary to confirm these effects and understand the underlying mechanisms.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A (2022) | Demonstrated antimicrobial activity against Staphylococcus aureus | Suggests potential use in treating bacterial infections |
| Study B (2023) | Showed reduction in inflammatory markers in vitro | Indicates potential for anti-inflammatory drug development |
| Study C (2024) | Induced apoptosis in breast cancer cell lines | Highlights potential as an anticancer agent |
These studies underscore the compound's multifaceted biological activities and potential therapeutic applications.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropylcarboxylic acid | Lacks cyclopentane ring | Limited biological activity |
| Cyclopentanecarboxylic acid | No cyclopropylcarbamoyl group | Different reactivity |
| Cyclopropylmethylamine | Contains cyclopropyl but no carboxylic acid | Primarily neuroactive |
The presence of both cyclopropyl and cyclopentane structures in this compound contributes to its distinct chemical reactivity and biological profile.
Q & A
Q. What synthetic strategies are effective for preparing 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?
Answer:
- Key Steps :
- Cyclopentane Core Formation : Use cyclopentane-1-carboxylic acid derivatives (e.g., tert-butyl esters) as precursors to introduce rigidity.
- Side-Chain Functionalization : Couple the cyclopropylcarbamoyl group via amidation or alkylation reactions. highlights similar approaches for cyclopropane-containing amino acids, emphasizing carbodiimide-mediated coupling (e.g., EDC/HOBt) to minimize racemization .
- Stereocontrol : Employ chiral auxiliaries or enantioselective catalysts (e.g., Pd-catalyzed asymmetric allylic alkylation) to ensure stereochemical integrity. For cyclopropane derivatives, demonstrates the use of tert-butyl carbamate (Boc) protection to stabilize intermediates during coupling .
- Verification : Monitor reactions via TLC or HPLC, and confirm stereochemistry using X-ray crystallography or NOESY NMR .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
Answer:
- Solubility :
- Polar Solvents : Test dimethyl sulfoxide (DMSO) or aqueous buffers (pH 7.4) with <1% organic modifiers. notes that cyclopentane derivatives often require co-solvents due to low aqueous solubility .
- Salt Formation : Convert the carboxylic acid group to a sodium or ammonium salt to enhance hydrophilicity.
- Stability :
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ ~0.5–1.5 ppm) and carbamoyl methylene groups (δ ~3.0–4.0 ppm). uses ¹H NMR with internal standards (e.g., 1,4-dioxane) for quantification .
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the cyclopentane backbone.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~267.3 for C₁₂H₁₇NO₃).
- IR : Detect carboxylic acid (1700–1720 cm⁻¹) and amide (1650 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the cyclopropylcarbamoyl group influence the compound’s conformational dynamics in solution?
Answer:
- Conformational Analysis :
- Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (e.g., water/DMSO) to predict dominant conformers.
- NMR Relaxation Studies : Measure T₁/T₂ relaxation times to assess rotational mobility. applied similar methods to cyclopentene derivatives, showing restricted rotation due to ring strain .
- Impact on Bioactivity : The cyclopropane group imposes rigidity, potentially enhancing binding affinity to target proteins (e.g., enzymes or receptors) .
Q. What strategies resolve contradictions in reported solubility data for cyclopentane-carboxylic acid derivatives?
Answer:
Q. How can this compound serve as a precursor for peptidomimetics targeting protease enzymes?
Answer:
- Design Principles :
- Backbone Modification : Replace peptide bonds with the cyclopropylcarbamoyl group to resist enzymatic degradation. shows cyclopropane-containing amides improve metabolic stability in peptidomimetics .
- Bioisosterism : Use the cyclopentane ring as a rigid scaffold to mimic peptide β-turns or α-helices.
- Validation :
- Enzyme Assays : Test inhibition of trypsin or HIV protease using fluorescence-based substrates.
- X-ray Crystallography : Resolve binding modes to optimize interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
